molecular formula C8H7BrN2O2 B2561161 6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 943994-62-5

6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2561161
CAS No.: 943994-62-5
M. Wt: 243.06
InChI Key: XMEIEWJNSXYMMS-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C8H7BrN2O2 and its molecular weight is 243.06. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

Oxazines, including compounds structurally related to "6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one," are synthesized through various chemical reactions involving dehydration and cyclization processes. These compounds serve as chiral synthons and have been studied for their electrophilic properties and utility in producing diverse heterocyclic compounds. The synthesis methods and the potential of oxazine derivatives as intermediates in creating biologically active molecules highlight their significance in medicinal chemistry and drug development (Sainsbury, 1991).

Role in Biological Studies

Although the compound is not directly mentioned, the research on oxazine and benzoxazine derivatives provides a framework for understanding potential applications. These derivatives are explored for their biological activities, including antibacterial, antituberculous, and antifungal properties, indicating a wide range of possible research and therapeutic applications (Waisser & Kubicová, 1993). The structural modifications of these compounds can model various biological activities, offering insights into the development of new drugs and treatments.

Properties

IUPAC Name

6-bromo-8-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-4-2-5(9)10-8-7(4)13-3-6(12)11-8/h2H,3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEIEWJNSXYMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1OCC(=O)N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.